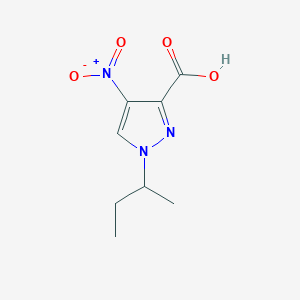

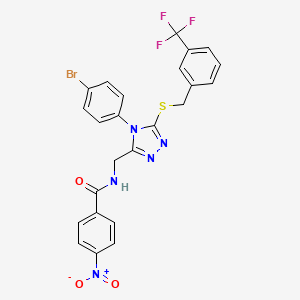

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

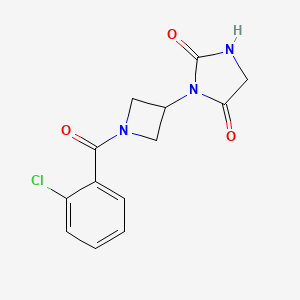

The compound “N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide” is a complex organic molecule. It has a linear formula of C22H14BrF3N2OS and a molecular weight of 491.333 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 491.333 . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Nucleophilic Substitution Reactions : Studies highlight the utility of thiophenyl derivatives in nucleophilic substitution reactions. For instance, thiophenyl 4-nitrobenzoates react with pyridines in acetonitrile, showcasing the importance of these reactions in synthesizing complex molecules (Koh et al., 1999).

- Cyclometallation : Research on N,N-dimethyl-2-bromothiobenzamide and related thioamides with palladium(0) and palladium(II) demonstrates cyclometallation processes, essential for creating catalytically active complexes (Nonoyama et al., 1995).

Material Science and Sensitization

- Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence, indicating the role of such compounds in developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Pharmacological Applications

- Antimicrobial Activity : The synthesis and characterization of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives reveal their potential antimicrobial activities against various bacterial and fungal strains, hinting at the pharmacological relevance of similar compounds (Kaneria et al., 2016).

- Anticancer Agents : Research into benzothiazole acylhydrazones shows significant potential as anticancer agents, indicating that structurally related compounds might also possess valuable biological activities (Osmaniye et al., 2018).

Advanced Organic Synthesis

- Selective Formation of Heterocycles : The substitution-controlled selective formation of hexahydrobenz[e]isoindoles and 3-benzazepines via tandem annulations showcases the complex synthetic routes possible with thiophenyl and nitrobenzamide derivatives, providing a framework for synthesizing novel organic molecules (Xing et al., 2018).

Propiedades

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrF3N5O3S/c25-18-6-10-19(11-7-18)32-21(13-29-22(34)16-4-8-20(9-5-16)33(35)36)30-31-23(32)37-14-15-2-1-3-17(12-15)24(26,27)28/h1-12H,13-14H2,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBMJXLWOLPISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrF3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)

![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)

![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)